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Introduction
TES-991 is a potent and selective small molecule inhibitor of α-Amino-β-carboxymuconate-ε-

semialdehyde Decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis

pathway.[1][2] Inhibition of ACMSD by TES-991 has been shown to increase intracellular NAD+

levels, subsequently activating the NAD+-dependent deacetylase SIRT1.[3] This mechanism

holds significant therapeutic potential for metabolic diseases, particularly non-alcoholic fatty

liver disease (NAFLD), by enhancing mitochondrial function and reducing hepatic steatosis.[3]

These application notes provide detailed protocols for the use of TES-991 in primary human

hepatocytes to investigate its effects on cellular metabolism and function.

Mechanism of Action
TES-991 selectively inhibits ACMSD, which stands at a critical branch point in the kynurenine

pathway of tryptophan metabolism.[4] By blocking the degradation of α-amino-β-

carboxymuconate-ε-semialdehyde (ACMS), TES-991 effectively shunts the metabolic flux

towards the synthesis of quinolinic acid, a precursor for de novo NAD+ biosynthesis. The

resulting increase in cellular NAD+ levels enhances the activity of sirtuins, particularly SIRT1,

which plays a crucial role in regulating mitochondrial biogenesis, fatty acid oxidation, and

cellular stress response.[3]
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Figure 1: TES-991 inhibits ACMSD, increasing NAD+ synthesis and activating SIRT1.

Data Presentation
The following tables summarize quantitative data on the effects of TES-991, primarily from

studies on mouse primary hepatocytes, which can serve as a reference for designing

experiments with primary human hepatocytes.

Table 1: Dose-Dependent Effect of TES-991 on NAD+ Levels in Primary Mouse Hepatocytes

TES-991 Concentration Treatment Duration
Fold Change in NAD+
Levels (vs. Vehicle)

100 nM 24 hours ~1.5

500 nM 24 hours ~2.0

1 µM 24 hours ~2.2

Data adapted from studies on mouse primary hepatocytes and may vary in human

hepatocytes.[3]

Table 2: Effect of TES-991 on SIRT1 Activity and Mitochondrial Function in Primary Mouse

Hepatocytes
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Treatment
SIRT1 Activity
(Fold Change vs.
Vehicle)

Basal Oxygen
Consumption Rate
(OCR) (% Increase
vs. Vehicle)

Maximal Oxygen
Consumption Rate
(OCR) (% Increase
vs. Vehicle)

TES-991 (500 nM) ~1.5 ~20% ~25%

Data adapted from studies on mouse primary hepatocytes and may require optimization for

human hepatocytes.[1]

Experimental Protocols
General Culture of Primary Human Hepatocytes
Primary human hepatocytes are a sensitive cell type and require careful handling. It is

recommended to use commercially available cryopreserved primary human hepatocytes and

follow the supplier's specific instructions for thawing and plating.[5]
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Figure 2: General workflow for culturing and treating primary human hepatocytes.

Materials:

Cryopreserved primary human hepatocytes

Hepatocyte thawing medium (provided by supplier)

Hepatocyte plating medium (e.g., Williams' Medium E with supplements)

Hepatocyte maintenance medium

Collagen I-coated cell culture plates
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TES-991 (stock solution in DMSO)

Protocol:

Pre-warm thawing and plating media to 37°C.

Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.

Transfer the cells to a conical tube containing pre-warmed thawing medium and centrifuge at

a low speed (e.g., 100 x g) for 5-10 minutes.

Gently resuspend the cell pellet in plating medium.

Seed the cells onto collagen I-coated plates at the desired density.

Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO2.

After attachment, replace the plating medium with fresh maintenance medium.

The following day, treat the cells with the desired concentrations of TES-991. Prepare

dilutions from a concentrated stock in DMSO, ensuring the final DMSO concentration in the

culture medium is consistent across all conditions and typically below 0.1%.

Measurement of Intracellular NAD+ Levels
Objective: To quantify the dose-dependent effect of TES-991 on intracellular NAD+

concentrations.

Materials:

Primary human hepatocytes cultured in 96-well plates

TES-991

Commercially available NAD/NADH assay kit (colorimetric or fluorometric)

Phosphate-buffered saline (PBS)

Lysis buffer (provided with the kit)
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Protocol:

Seed and culture primary human hepatocytes in a 96-well plate as described above.

Treat the cells with a range of TES-991 concentrations (e.g., 10 nM to 10 µM) and a vehicle

control (DMSO) for 24 hours.

After incubation, wash the cells once with PBS.

Lyse the cells using the lysis buffer provided in the NAD/NADH assay kit.

Follow the manufacturer's instructions for the assay, which typically involves adding a

reaction mixture and measuring the absorbance or fluorescence.

Calculate the NAD+ concentration based on a standard curve and normalize to the protein

concentration of each well.

SIRT1 Activity Assay
Objective: To determine the effect of TES-991 on the enzymatic activity of SIRT1.

Materials:

Primary human hepatocytes cultured in 6-well plates

TES-991 (e.g., 500 nM)

Nuclear extraction kit

Commercially available SIRT1 activity assay kit (fluorometric)

BCA protein assay kit

Protocol:

Culture and treat primary human hepatocytes with TES-991 or vehicle for 24 hours.

Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.
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Determine the protein concentration of the nuclear extracts using a BCA assay.

Perform the SIRT1 activity assay using a commercial kit, which typically involves incubating

the nuclear extract with a fluorogenic acetylated peptide substrate and NAD+.

Measure the fluorescence at the appropriate excitation and emission wavelengths.

Express SIRT1 activity as relative fluorescence units per microgram of protein.

Assessment of Mitochondrial Function (Oxygen
Consumption Rate)
Objective: To evaluate the impact of TES-991 on mitochondrial respiration.

Materials:

Primary human hepatocytes cultured in a Seahorse XF cell culture microplate

TES-991

Seahorse XF Analyzer

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin

A)

Assay medium (e.g., serum-free, low-buffer medium)

Protocol:

Seed and culture primary human hepatocytes in a Seahorse XF microplate.

Treat the cells with TES-991 or vehicle for 24 hours.

Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate

in a non-CO2 incubator for 1 hour.

Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions.

This involves sequential injections of:
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Oligomycin (to inhibit ATP synthase)

FCCP (an uncoupling agent to induce maximal respiration)

Rotenone and antimycin A (to inhibit Complex I and III, respectively, and shut down

mitochondrial respiration).

The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.

Analyze the data to determine key parameters of mitochondrial function, including basal

respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Lipid Accumulation Assay (Oil Red O Staining)
Objective: To visualize and quantify the effect of TES-991 on lipid accumulation in a model of

hepatic steatosis.

Materials:

Primary human hepatocytes cultured in 24-well plates

TES-991

Fatty acid solution (e.g., a mixture of oleate and palmitate) to induce lipid accumulation

PBS

10% formalin

Oil Red O staining solution

60% isopropanol

100% isopropanol

Protocol:

Culture primary human hepatocytes in 24-well plates.
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To induce steatosis, treat the cells with a fatty acid solution for 24-48 hours. Co-treat a

subset of wells with TES-991 at various concentrations.

After treatment, wash the cells with PBS and fix with 10% formalin for at least 30 minutes.

Wash the cells with water and then with 60% isopropanol.

Stain the cells with Oil Red O solution for 20-30 minutes.

Wash the cells with 60% isopropanol and then with water to remove excess stain.

Visualize the lipid droplets under a microscope.

For quantification, elute the stain by adding 100% isopropanol to each well and incubate for

10 minutes.

Transfer the isopropanol to a 96-well plate and measure the absorbance at approximately

500 nm.

Troubleshooting
Low Cell Viability: Primary hepatocytes are sensitive. Ensure gentle handling during thawing

and plating. Use high-quality, pre-tested lots of cells and reagents.

High Variability in Results: Batch-to-batch variation in primary human hepatocytes is

common. Use cells from the same donor for a set of experiments to minimize variability.

Include appropriate positive and negative controls.

TES-991 Precipitation: Ensure the final concentration of the solvent (e.g., DMSO) is low and

consistent across all experimental conditions.

Conclusion
TES-991 presents a promising therapeutic strategy for metabolic liver diseases by targeting the

de novo NAD+ synthesis pathway. The protocols outlined in these application notes provide a

framework for researchers to investigate the effects of TES-991 on primary human

hepatocytes, enabling a deeper understanding of its mechanism of action and potential clinical
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applications. It is crucial to adapt and optimize these protocols for the specific experimental

setup and source of primary human hepatocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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